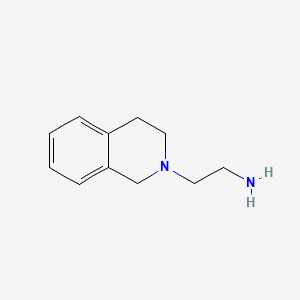

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEJMGHPAYJBTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201516 |

Source

|

| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53356-51-7 |

Source

|

| Record name | 2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53356-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053356517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53356-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a molecule built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the compound's physicochemical properties, predictive spectroscopic features, primary synthetic routes, and chemical reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this versatile chemical building block in their research endeavors.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a bicyclic heterocyclic amine that is widely distributed in nature, forming the structural basis for a large family of isoquinoline alkaloids.[1] Its rigid, three-dimensional structure allows it to interact with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry.

Compounds incorporating the THIQ nucleus have demonstrated a vast array of pharmacological effects, including:

-

Anticancer Activity: Derivatives have been developed as potent and selective inhibitors of enzymes like Protein Arginine Methyltransferase 5 (PRMT5), a key target in leukemia and lymphoma.[3]

-

Central Nervous System (CNS) Modulation: The related 3,4-dihydroquinoline scaffold is instrumental in developing therapeutics for CNS disorders, including inhibitors of neuronal nitric oxide synthase (nNOS) for neuropathic pain and antagonists of the Histamine H3 Receptor (H3R) for seizure disorders.[4]

-

Antimicrobial Properties: Novel THIQ analogs have been shown to possess significant antibacterial activity, including against pathogenic strains like Staphylococcus epidermidis and Klebsiella pneumoniae.[1]

-

Antiviral Activity: Certain THIQ derivatives have exhibited potent anti-HIV activity by inhibiting the polymerase function of reverse transcriptase.[1]

The subject of this guide, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, serves as a quintessential example of a fragment or building block that provides access to this pharmacologically significant chemical space. Its structure features the core THIQ ring system appended with a primary aminoethyl group, offering a reactive handle for further chemical elaboration and library synthesis.

Physicochemical and Structural Properties

The fundamental properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine | N/A |

| Synonyms | 3,4-Dihydro-2(1H)-isoquinolineethanamine | [5] |

| CAS Number | 53356-51-7 | [5][6][7] |

| Molecular Formula | C₁₁H₁₆N₂ | [7] |

| Molecular Weight | 176.26 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [5] |

| Basicity | The molecule possesses two basic nitrogen centers: a secondary amine within the THIQ ring and a primary aliphatic amine on the side chain. The primary amine is expected to be the more basic and nucleophilic of the two due to the reduced steric hindrance and the electron-donating effect of the alkyl chain. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, methanol, and THF. As a basic amine, it will form salts (e.g., hydrochloride salts) which are typically soluble in water. | N/A |

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, THIQ aliphatic, and ethylamine protons. Anomalous line broadening has been reported for some 3,4-dihydroisoquinolines, potentially due to slow conformational equilibria or trace impurities, which can complicate spectral interpretation.[8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Aromatic (C5-H, C6-H, C7-H, C8-H) | ~7.0 - 7.2 | Multiplet (m) | 4H | Typical region for benzene ring protons. |

| Benzylic Methylene (C1-H₂) | ~3.6 - 3.8 | Singlet (s) or AB quartet | 2H | Protons adjacent to the aromatic ring and the ring nitrogen. |

| Methylene (C3-H₂) | ~2.9 - 3.1 | Triplet (t) | 2H | Coupled to the C4-H₂ protons. |

| Methylene (C4-H₂) | ~2.7 - 2.9 | Triplet (t) | 2H | Coupled to the C3-H₂ protons. |

| N-CH₂ (Side Chain) | ~2.6 - 2.8 | Triplet (t) | 2H | Methylene group adjacent to the ring nitrogen and the terminal CH₂NH₂. |

| CH₂-NH₂ (Side Chain) | ~2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the primary amine. |

| -NH₂ (Amine) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons; signal intensity and position are solvent-dependent. |

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Quaternary (C4a, C8a) | 133 - 136 | Aromatic carbons at the ring fusion. |

| Aromatic CH (C5, C6, C7, C8) | 125 - 129 | Standard range for aromatic CH carbons. |

| Benzylic Methylene (C1) | ~50 - 55 | Methylene carbon adjacent to both the aromatic ring and nitrogen. |

| Methylene (C3) | ~45 - 50 | Aliphatic carbon adjacent to the ring nitrogen. |

| Methylene (C4) | ~28 - 32 | Aliphatic carbon adjacent to the benzylic C1 carbon. |

| N-CH₂ (Side Chain) | ~55 - 60 | Methylene carbon adjacent to the ring nitrogen. |

| CH₂-NH₂ (Side Chain) | ~40 - 45 | Methylene carbon adjacent to the primary amine. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns useful for structural elucidation.

-

Molecular Ion (M⁺): m/z = 176.

-

Major Fragments:

-

m/z = 146: Loss of the terminal amino-methyl group (•CH₂NH₂) via alpha-cleavage.

-

m/z = 132: Benzylic cleavage resulting in the loss of the entire ethylamine side chain (•CH₂CH₂NH₂) to form the stable 1,2,3,4-tetrahydroisoquinolinium cation. This is often a base peak for such structures.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The presence of two amine types will result in characteristic absorption bands.[9][10]

-

3300-3400 cm⁻¹: N-H stretching. A doublet is expected in this region, characteristic of a primary amine (-NH₂).

-

2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic groups.

-

~1600 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

1450-1500 cm⁻¹: C=C stretching from the aromatic ring.

Synthetic Strategies

The synthesis of N-substituted THIQs like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is typically achieved through the functionalization of the parent 1,2,3,4-tetrahydroisoquinoline heterocycle. The two most direct and reliable methods are N-alkylation and reductive amination.

Method 1: N-Alkylation (via Sₙ2 Reaction)

This is a classic and straightforward approach involving the direct alkylation of the THIQ secondary amine with a suitable 2-carbon electrophile.

Causality and Experimental Choices:

-

Electrophile: 2-Bromoethylamine hydrobromide is a common and commercially available reagent. The hydrobromide salt enhances stability but requires a base to liberate the free amine for the subsequent cyclization step.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrobromide salt and scavenge the HBr generated during the reaction without competing in the alkylation.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions, as it solvates the cation while leaving the nucleophile relatively free to react.

Detailed Protocol:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq).

-

Add 2-bromoethylamine hydrobromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol, often with a small percentage of ammonium hydroxide to prevent streaking) to yield the desired product.

Method 2: Reductive Amination

This powerful method forms the C-N bond by first creating an iminium ion intermediate from the amine and an aldehyde, which is then reduced in situ.

Causality and Experimental Choices:

-

Carbonyl Source: Aminoacetaldehyde dimethyl acetal is a stable precursor to the highly reactive aminoacetaldehyde. The acetal is hydrolyzed in situ under mild acidic conditions to generate the aldehyde needed for the reaction.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde before it can form the iminium ion, is selective for imines over carbonyls, and does not react violently with protic solvents.

-

Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction. Acetic acid (AcOH) is often added as a catalyst to facilitate iminium ion formation.

Detailed Protocol:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in 1,2-dichloroethane (0.2 M).

-

Add acetic acid (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any slight exotherm.

-

Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates full conversion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting oil via column chromatography as described in Method 1.

Diagram: Synthetic Workflow via Reductive Amination

Caption: A step-by-step workflow for the synthesis of the title compound.

Chemical Reactivity and Stability

The reactivity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is dominated by its two nitrogen atoms.

-

Differential Nucleophilicity: The terminal primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the secondary amine within the THIQ ring. Therefore, in reactions with electrophiles (e.g., acyl chlorides, isocyanates, alkyl halides) under standard conditions, functionalization will occur selectively at the primary amine.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine will readily form amides or sulfonamides at the primary amine.

-

Salt Formation: As a di-basic compound, it will react with acids to form salts. Treatment with one equivalent of HCl will likely protonate the more basic primary amine, while excess acid will form the dihydrochloride salt.

-

Stability: Like many primary and secondary amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide to form carbamate salts. For long-term storage, it should be kept in a tightly sealed container under an inert gas (e.g., nitrogen or argon) at the recommended refrigerated temperature.[5]

Diagram: Pharmacological Relevance of the THIQ Scaffold

Caption: The THIQ scaffold serves as a versatile core for developing modulators of diverse biological targets.

Conclusion

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine is a molecule of significant interest due to its incorporation of the pharmacologically validated tetrahydroisoquinoline scaffold. While it is a relatively simple structure, it serves as a powerful and versatile intermediate for the synthesis of more complex molecules and chemical libraries aimed at drug discovery. This guide has detailed its fundamental physicochemical properties, provided a predictive framework for its spectroscopic analysis, and outlined robust, field-proven synthetic protocols for its preparation. A thorough understanding of its reactivity and handling requirements enables researchers to fully exploit its potential as a strategic building block in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22692379, [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. Available: [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Available: [Link]

-

Mitchell, D., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available: [Link]

-

BIOSYNCE (n.d.). 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8. Available: [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Available: [Link]

-

Al-Hiari, Y. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 851-873. Available: [Link]

-

Wang, Y., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. Available: [Link]

-

Semantic Scholar (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Available: [Link]

-

Chodkowski, A., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 55(1), 57-62. Available: [Link]

-

Singh, P., & Kaur, M. (2016). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 5(5), 26-30. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135431668, 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine. Available: [Link]

-

Liu, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3226. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 150896, 3,4-dihydroisoquinolin-1(2H)-one. Available: [Link]

- Google Patents (n.d.). US9481666B2 - Substituted dihydroisoquinolinone compounds.

-

Premila, M. S., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available: [Link]

-

Hudson, R. L., & Ferrante, R. F. (2021). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 21(10), 1235-1246. Available: [Link]

-

NIST (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Available: [Link]

-

NIST (n.d.). Ethylamine. In NIST Chemistry WebBook. Available: [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Information for Green Chemistry. Available: [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available: [Link]

-

NIST (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Available: [Link]

-

NIST (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18577630. Available: [Link]

-

Science of Synthesis (n.d.). Product Class 5: Isoquinolines. Available: [Link]

-

NIST (n.d.). Diethanolamine. In NIST Chemistry WebBook. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Available: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. ijstr.org [ijstr.org]

- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ETHANAMINE | 53356-51-7 [amp.chemicalbook.com]

- 6. 53356-51-7|2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. ias.ac.in [ias.ac.in]

- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 10. Ethylamine [webbook.nist.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. We will delve into the synthesis of this molecule and the subsequent spectroscopic analysis required for its unambiguous structural confirmation, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a derivative of 1,2,3,4-tetrahydroisoquinoline, a core scaffold found in numerous natural products and pharmacologically active compounds. The 1,2,3,4-tetrahydroisoquinoline motif is of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules. The addition of an ethanamine substituent at the N-2 position introduces a primary amine, a key functional group for further chemical modifications and for modulating the compound's physicochemical and pharmacological properties. Accurate structural confirmation is a critical step in the synthesis and development of any novel compound. This guide will outline the logical workflow and detailed experimental considerations for the complete structure elucidation of the title compound.

Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be achieved through a variety of synthetic routes. A common and effective method involves the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with a protected 2-aminoethyl halide, followed by deprotection.

Experimental Protocol: Synthesis

Step 1: N-Alkylation of 1,2,3,4-tetrahydroisoquinoline

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.).

-

To this stirring suspension, add a solution of a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide (1.1 eq.).

-

Heat the reaction mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-protected intermediate.

Step 2: Deprotection of the Phthalimide Group

-

Dissolve the purified N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phthalimide intermediate in a suitable solvent, such as ethanol or a mixture of ethanol and tetrahydrofuran (THF).

-

Add hydrazine monohydrate (N₂H₄·H₂O, 5.0-10.0 eq.) to the solution.

-

Reflux the reaction mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.

-

Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.

Spectroscopic Analysis and Structure Elucidation

The following sections detail the expected spectroscopic data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is expected to show distinct signals for the aromatic protons of the isoquinoline core, the aliphatic protons of the tetrahydroisoquinoline ring, and the protons of the ethanamine side chain. The predicted chemical shifts are based on the known spectrum of 1,2,3,4-tetrahydroisoquinoline and the expected electronic effects of the N-substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (4x) | 7.0 - 7.2 | multiplet | 4H |

| C1-H₂ | ~3.7 | singlet | 2H |

| C3-H₂ | ~2.9 | triplet | 2H |

| C4-H₂ | ~2.8 | triplet | 2H |

| N-CH₂ -CH₂-NH₂ | ~2.7 | triplet | 2H |

| N-CH₂-CH₂ -NH₂ | ~2.8 | triplet | 2H |

| NH₂ | ~1.5 (broad) | singlet | 2H |

Rationale for Predicted Shifts:

-

The four aromatic protons on the benzene ring of the tetrahydroisoquinoline core are expected to appear as a multiplet in the range of 7.0-7.2 ppm.[1]

-

The benzylic protons at the C1 position are deshielded by the adjacent aromatic ring and nitrogen atom, and are predicted to appear as a singlet around 3.7 ppm.

-

The methylene protons at C3 and C4, and the two methylene groups of the ethanamine side chain are expected to appear as triplets in the aliphatic region (2.7-2.9 ppm) due to coupling with their neighboring methylene groups.

-

The primary amine protons (NH₂) will typically appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, 2x) | 134 - 135 |

| Aromatic CH (4x) | 125 - 129 |

| C1 | ~51 |

| C3 | ~56 |

| C4 | ~29 |

| N-C H₂-CH₂-NH₂ | ~57 |

| N-CH₂-C H₂-NH₂ | ~40 |

Rationale for Predicted Shifts:

-

The aromatic carbons will appear in the typical downfield region of 125-135 ppm.[2][3]

-

The aliphatic carbons of the tetrahydroisoquinoline ring (C1, C3, and C4) and the ethanamine side chain will be in the upfield region. The carbons directly attached to the nitrogen atoms (C1, C3, and N-CH₂) will be more deshielded compared to C4 and N-CH₂-CH₂-NH₂.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (C₁₁H₁₆N₂), the expected molecular weight is 176.26 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) at m/z = 176.

The fragmentation pattern is predicted to be dominated by cleavages alpha to the nitrogen atoms, which are characteristic for amines.[4]

Predicted Fragmentation Pathway:

A major fragmentation pathway would involve the cleavage of the C-C bond alpha to the tetrahydroisoquinoline nitrogen, leading to the formation of a stable benzylic cation.

Caption: A typical workflow for the synthesis and structure elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.

Conclusion

The structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. By combining the detailed structural information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, an unambiguous confirmation of the molecular structure can be achieved. This guide provides a robust framework for researchers to approach the synthesis and characterization of this and structurally related compounds, ensuring the scientific integrity of their work.

References

-

ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. 2022. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. 1984. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. 2023. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

National Center for Biotechnology Information. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. 2023. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Semantic Scholar. Synthesis of 1,2,3,4-Tetrahydroisoquinolines. 1982. [Link]

-

PubMed. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. 2019. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

PubMed. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. 2008. [Link]

-

National Institute of Standards and Technology. Isoquinoline. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

-

National Institute of Standards and Technology. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

ResearchGate. FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. [Link]

-

The Journal of Organic Chemistry. Synthesis of 1,2,3,4-tetrahydroisoquinolines. [Link]

-

National Institute of Standards and Technology. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Scialert.net. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

-

National Institute of Standards and Technology. Ethanamine, N-ethyl-. [Link]

-

National Institute of Standards and Technology. Diethanolamine. [Link]

-

ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

Sources

Elucidating the Mechanism of Action for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Roadmap for Investigation

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a fascinating molecule that merges two key pharmacophores: the rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and a flexible phenethylamine side chain. While the specific pharmacology of this exact molecule is not extensively documented in publicly available literature, its structural components suggest a high probability of significant activity within the central nervous system (CNS). The THIQ nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neuroprotective effects.[1][2] The phenethylamine moiety is the backbone for a vast class of psychoactive compounds that modulate monoamine neurotransmitter systems.[[“]][4][5][6] This guide provides a comprehensive, technically-focused roadmap for the systematic investigation of the mechanism of action (MoA) of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, from initial target screening to in-depth pharmacological characterization. It is designed to be a practical and authoritative resource for researchers embarking on the study of this or structurally related novel chemical entities.

Part 1: Foundational Analysis & Hypothesized Mechanisms of Action

The logical starting point for investigating a novel compound is a structural analysis to generate testable hypotheses. The structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a hybrid of a tetrahydroisoquinoline and a phenethylamine. This duality is key to predicting its potential biological targets.

-

The Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is present in clinically used drugs and natural products that interact with a variety of receptors. Derivatives have been identified as monoamine reuptake inhibitors, dopamine D1 receptor positive allosteric modulators, and beta-adrenoreceptor agents.[2][7][8] This suggests potential interactions with monoaminergic systems.

-

The Phenethylamine Side Chain: Phenethylamine itself is a trace amine that acts as a CNS stimulant.[5] Its derivatives are well-known to modulate dopamine, norepinephrine, and serotonin systems.[4][6] Key mechanisms for phenethylamines include acting as agonists at Trace Amine-Associated Receptor 1 (TAAR1), reversing the function of monoamine transporters (like DAT, NET, and SERT), and direct receptor agonism.[[“]][5][[“]]

Based on this structural deconstruction, we can propose several primary hypotheses for the mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine:

-

Monoamine Transporter Modulation: The compound may act as an inhibitor or a releasing agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).

-

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism: The molecule could be a ligand for monoamine receptors (dopamine D1/D2, serotonin 5-HT subtypes, adrenergic α/β subtypes) or the Trace Amine-Associated Receptor 1 (TAAR1).

-

Enzyme Inhibition: It may inhibit enzymes responsible for monoamine metabolism, such as Monoamine Oxidase A or B (MAO-A/B).

-

Opioidergic Activity: Some isoquinoline alkaloids have been shown to interact with opioid receptors, presenting another potential, albeit less likely, avenue of action.[10]

The following experimental workflow is designed to systematically test these hypotheses.

Part 2: A Phased Experimental Strategy for MoA Elucidation

A multi-phase approach ensures a logical progression from broad screening to specific characterization, optimizing resource allocation and generating a coherent dataset.

Caption: A Phased Workflow for MoA Elucidation.

Phase 1: Primary Target Identification

The initial goal is to cast a wide net to identify the most likely biological targets.

-

Receptorome Screening: Employ a broad panel screen, such as the Eurofins SafetyScreen44 or similar, which tests the compound against a wide range of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM). This is the most efficient method to quickly identify primary "hits."

-

Enzyme Inhibition Assays: Screen the compound for inhibitory activity against key monoamine metabolic enzymes, primarily MAO-A and MAO-B.

Causality behind this choice: This approach avoids bias towards a single hypothesized target. A broad screen can reveal unexpected interactions and prevent a premature and narrow focus. The results from this phase will guide all subsequent experiments.

Phase 2: In Vitro Pharmacological Characterization

Once primary targets are identified (e.g., >50% inhibition or stimulation in the primary screen), the next step is to quantify the interaction.

-

Radioligand Binding Assays: These assays determine the affinity (Kᵢ) of the compound for the target receptor or transporter. Competition binding experiments are performed using a known radioligand and varying concentrations of the test compound.

-

Functional Assays: These experiments determine whether the compound acts as an agonist, antagonist, or modulator.

-

For GPCRs: Measure second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors) or calcium mobilization (for Gq-coupled receptors).

-

For Monoamine Transporters: Use cells expressing the transporter of interest (e.g., HEK293-DAT) and measure the uptake or release of a fluorescent or radiolabeled substrate (e.g., [³H]dopamine or ASP+).

-

Quantitative Data Summary Table (Hypothetical Results)

| Target | Radioligand Binding (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Functional Effect |

| Dopamine Transporter (DAT) | 150 ± 22 | 210 ± 35 (IC₅₀) | Uptake Inhibition |

| Serotonin Receptor 5-HT₂A | 85 ± 11 | 110 ± 19 (EC₅₀) | Agonist (Ca²⁺ Flux) |

| TAAR1 | 45 ± 8 | 60 ± 10 (EC₅₀) | Agonist (cAMP) |

| MAO-B | >10,000 | >10,000 (IC₅₀) | No significant inhibition |

Phase 3: Cellular and Ex Vivo Functional Validation

This phase moves from recombinant systems to more biologically relevant environments to confirm the compound's effect on cellular signaling and neuronal function.

-

Downstream Signaling Pathway Analysis: If the compound is a GPCR agonist, use Western Blotting to measure the phosphorylation of key downstream signaling proteins like ERK (pERK) or CREB (pCREB) in a relevant cell line or primary neuronal cultures.

-

Synaptosome Neurotransmitter Release Assays: Use isolated nerve terminals (synaptosomes) from relevant brain regions (e.g., striatum for dopamine) to measure neurotransmitter release evoked by the compound. This directly tests its action as a releasing agent versus a reuptake inhibitor.

-

Electrophysiology: Perform patch-clamp recordings on neurons known to express the target receptor (e.g., pyramidal neurons in the prefrontal cortex for 5-HT₂A). This will reveal how the compound alters neuronal excitability (firing rate, membrane potential).

Part 3: Detailed Experimental Protocols

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol quantifies the ability of the compound to block dopamine uptake via the dopamine transporter.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioligand: [³H]Dopamine.

-

Inhibitors: Test compound, GBR-12909 (positive control).

-

96-well microplates, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Cell Plating: Plate HEK293-hDAT cells in 96-well plates and grow to 90-95% confluency.

-

Preparation: Aspirate growth medium and wash cells twice with KRH buffer.

-

Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (or GBR-12909) to the wells. Incubate for 20 minutes at room temperature.

-

Uptake Initiation: Add 100 µL of KRH buffer containing [³H]Dopamine to a final concentration of 10 nM.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

Lysis & Counting: Lyse the cells with 1% SDS solution. Add scintillation fluid and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to the control (vehicle) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Synaptosome Neurotransmitter Release Assay

This protocol determines if the compound induces neurotransmitter release from nerve terminals.

Materials:

-

Rodent brain tissue (e.g., striatum for dopamine).

-

Sucrose buffer, Krebs-Ringer buffer.

-

Radioligand: [³H]Dopamine for loading.

-

Releasing agents: Test compound, amphetamine (positive control).

-

Perfusion system, fraction collector, liquid scintillation counter.

Methodology:

-

Synaptosome Preparation: Homogenize fresh striatal tissue in ice-cold sucrose buffer. Centrifuge to obtain a crude synaptosomal pellet (P2).

-

Loading: Resuspend the P2 pellet in Krebs-Ringer buffer and incubate with [³H]Dopamine for 30 minutes at 37°C to load the vesicles.

-

Perfusion Setup: Trap the loaded synaptosomes on a filter in a perfusion chamber.

-

Baseline Release: Perfuse the synaptosomes with buffer at a constant rate (e.g., 0.5 mL/min) and collect fractions every 2 minutes to establish a stable baseline of [³H]dopamine efflux.

-

Compound Application: Switch to a buffer containing the test compound or amphetamine and continue collecting fractions.

-

Washout: Switch back to the control buffer to observe washout.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Express release as a percentage of total radioactivity in the synaptosomes. Compare the peak release induced by the test compound to that induced by amphetamine.

Part 4: Proposed Signaling Pathway and Data Interpretation

Based on the hypothetical data, a plausible mechanism for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a dual-action profile: a TAAR1/5-HT₂A agonist and a DAT reuptake inhibitor. This would lead to a significant increase in synaptic dopamine and direct postsynaptic serotonin receptor activation.

Caption: Hypothesized Dual-Action Signaling Pathway.

Interpretation: This model predicts that the compound will increase synaptic dopamine concentration through two mechanisms: 1) direct inhibition of dopamine reuptake via DAT, and 2) activation of presynaptic TAAR1, which can lead to phosphorylation and internalization/reversal of DAT function. Concurrently, it directly stimulates postsynaptic 5-HT₂A receptors, leading to Gq-mediated signaling and increased neuronal excitability. This combined dopaminergic and serotonergic action would likely result in potent stimulant and psychoactive effects, which can be tested in Phase 4 in vivo studies, such as microdialysis (to confirm neurotransmitter level changes in the brain) and behavioral assays (e.g., locomotor activity).

References

-

Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Elsevier. [Link]

-

Berardi, F., et al. (2021). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest. [Link]

-

Cimmino, A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. [Link]

-

Verma, P., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. [Link]

-

Consensus. (2023). What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

-

Consensus. (2023). What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

-

Wikipedia. Substituted phenethylamine. Wikipedia. [Link]

-

Wikipedia. Phenethylamine. Wikipedia. [Link]

-

UNODC. Details for Phenethylamines. UNODC. [Link]

-

Donoho, G. P., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Rice, K. C., & Brossi, A. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Semantic Scholar. [Link]

-

Rice, K. C., & Brossi, A. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

-

PubChem. 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine. PubChem. [Link]

-

Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Liu, K., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. [Link]

-

Gumułka, J., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

-

PubChem. [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. PubChem. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Wang, L., et al. (2022). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. consensus.app [consensus.app]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Details for Phenethylamines [unodc.org]

- 7. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Buy 2-(Isoquinolin-7-yl)ethanamine [smolecule.com]

A Technical Guide to the Biological Activity Screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a related structure, have demonstrated diverse biological effects, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties.[4][5][6] The title compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, contains this key dihydroisoquinoline moiety. While it often serves as an intermediate in the synthesis of more complex molecules, its inherent structural motifs suggest a potential for direct biological activity, particularly towards G-protein coupled receptors (GPCRs) like adrenergic and imidazoline receptors.[7][8][9]

This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The narrative moves from initial computational predictions to robust biochemical and cell-based assays, providing a logical, tiered approach to identify and characterize its pharmacological profile. Each step is designed to build upon the last, ensuring a cost-effective and scientifically rigorous evaluation.

Part 1: Initial Characterization and Target Prediction

Before embarking on extensive wet-lab screening, a combination of computational and basic physicochemical analyses can provide critical direction and prevent costly failures. This initial phase aims to predict likely biological targets and ensure the compound is suitable for biological assays.

In Silico Target Profiling

Computational, or in silico, methods serve as a powerful first step to narrow the field of potential biological targets, reducing experimental costs and timelines.[10][11] These approaches leverage vast databases of known drug-target interactions to predict the activity of a novel compound.[12][13]

-

Ligand-Based Approaches: This method is grounded in the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[12][14] The structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be used to search for known pharmacophores or 2D/3D structural similarities against databases of compounds with established biological activities. Given the structural resemblance to known adrenergic and imidazoline receptor ligands, these receptor families would be primary candidates for investigation.

-

Structure-Based Approaches (Molecular Docking): If high-resolution 3D structures of potential target proteins are available (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding conformation and estimate the binding affinity of the test compound to the target's active site.[12] This can provide insights into the potential interactions driving the binding event.

Physicochemical Property Assessment

A compound's fundamental properties dictate its behavior in biological assays. Preliminary assessment is crucial.

-

Solubility: Determine the compound's solubility in aqueous buffers (e.g., PBS) and common solvents like DMSO. Poor solubility can lead to compound precipitation and false-negative or irreproducible results.

-

Purity and Integrity: Confirm the identity and purity of the compound batch using techniques like LC-MS and NMR. Impurities could be responsible for any observed activity.

-

Stability: Assess the compound's stability in the assay buffer and under storage conditions to ensure it does not degrade over the course of the experiment.

Part 2: The Primary Screening Cascade

Based on the in silico predictions and the known pharmacology of related isoquinoline structures, a logical starting point for primary screening is a panel of adrenergic and imidazoline receptors.[3][8] The goal of the primary screen is to efficiently identify if the compound interacts with these targets ("hit identification").[15]

A tiered or "cascaded" approach is recommended, starting with broad, high-throughput assays and progressing to more complex, lower-throughput assays for confirmed hits.[16][17][18]

Methodology (using HTRF® as an example):

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., β2-adrenergic receptor for a Gs-coupled assay, or α2-adrenergic receptor for a Gi-coupled assay).

-

Assay Setup (Agonist Mode):

-

Plate the cells in a 384-well plate.

-

Add serial dilutions of the test compound. Include a known agonist as a positive control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Assay Setup (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal response).

-

Incubate for a specified time.

-

-

Lysis and Detection:

-

Lyse the cells and add the HTRF® detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

-

Incubate to allow the detection reagents to bind.

-

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence at 665 nm and 620 nm.

-

Data Analysis:

-

Calculate the HTRF® ratio and convert it to cAMP concentration using a standard curve.

-

Agonist Mode: Plot cAMP concentration vs. log[compound] to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot cAMP concentration vs. log[compound] to determine the IC50 (potency).

-

Part 3: Secondary and Confirmatory Screening

Compounds that are confirmed as active ("hits") in primary screens must undergo further testing to validate their activity and characterize their pharmacological profile in more detail. [15][19]

-

Selectivity Profiling: A critical step is to assess the compound's selectivity. The hit compound should be tested in binding and functional assays against a broader panel of related receptors (e.g., all adrenergic and imidazoline subtypes, and potentially other GPCRs like serotonin or dopamine receptors). The goal is to find compounds that are potent at the desired target with minimal activity at other targets, which can cause off-target side effects.

-

Mechanism of Action (MoA) Studies: For antagonists, further experiments like Schild analysis can be performed to determine if the antagonism is competitive or non-competitive.

-

Orthogonal and Cellular Assays: It is crucial to confirm the activity in a different assay format (an "orthogonal" assay) to rule out artifacts. [16]For example, a hit from a cAMP assay could be confirmed using a reporter gene assay, where the reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element (CRE). [20]Moving into more physiologically relevant cell-based assays that measure a downstream cellular response (e.g., calcium mobilization for Gq-coupled receptors, or mitogen-activated protein kinase (MAPK) phosphorylation) is also a key validation step. [21]

Part 4: Data Analysis and Interpretation

All quantitative data should be systematically organized for clear interpretation and decision-making.

Table 1: Hypothetical Screening Data Summary

| Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Mode |

| Adrenergic α2A | 55 | 120 | Antagonist |

| Adrenergic β2 | >10,000 | >10,000 | Inactive |

| Imidazoline I1 | 25 | 45 | Agonist |

| Imidazoline I2 | 850 | >10,000 | Inactive |

| Serotonin 5-HT1A | 2,300 | >10,000 | Inactive |

Interpretation: The hypothetical data in Table 1 suggest that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a moderately potent agonist at the Imidazoline I1 receptor and a similarly potent antagonist at the Adrenergic α2A receptor. [8][22]It shows good selectivity against the Adrenergic β2 and Serotonin 5-HT1A receptors. The weaker binding at the Imidazoline I2 receptor does not translate to functional activity, highlighting the importance of functional screening. Based on this profile, the compound could be prioritized for further investigation as a dual I1-agonist/α2A-antagonist, a profile that may have applications in cardiovascular or metabolic diseases.

Conclusion

The systematic screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, guided by a logical cascade of in silico, biochemical, and cell-based assays, provides a robust framework for uncovering its pharmacological potential. The isoquinoline core is a wellspring of biological activity, and a rigorous, evidence-based approach is paramount to identifying and validating novel therapeutic leads. [23][24]This guide outlines such an approach, emphasizing the causality behind experimental choices to ensure the generation of reliable, actionable data for drug development professionals.

References

- Computational/in silico methods in drug target and lead prediction. (2019-11-10). Oxford Academic.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.

- In Silico Drug-Target Profiling. (n.d.). PubMed.

- In silico methods for drug-target interaction prediction. (2025-09-24). PubMed.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024-03-25). Biosciences Biotechnology Research Asia.

- cAMP-dependent p

- GPCR downstream signalling | P

- GPCR signaling via cAMP nanodomains. (2025-05-13). Biochemical Journal | Portland Press.

- Isoquinoline derivatives and its medicinal activity. (2024-11-08). ayurpharm.com.

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024-01-01). PMC - NIH.

- Schematic diagram of GPCR-AC-cAMP signaling pathway. (n.d.).

- GPCR signaling via cAMP nanodomains. (2025-05-13). PMC - PubMed Central - NIH.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025-08-06).

- Chapter 7: Isoquinolines. (2015-11-20). Books.

- Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand. (n.d.). Revvity.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.

- Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.

- Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.).

- Functional studies of specific imidazoline-2 receptor ligands. (1995-07-12). PubMed.

- Human Adrenoceptor Beta 2 Reporter Assay System (ADRB2). (n.d.). Cayman Chemical.

- How to Develop a Successful in vitro Screening Str

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). PMC.

- The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. (n.d.). American Physiological Society Journal.

- Imidazoline I2 receptors: an upd

- Study design of (A) competition radioligand binding assay to quantify β... (n.d.).

- Prototypical screening cascade for hit generation and validation. (n.d.).

- The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (n.d.). europepmc.org.

- Nischarin as a functional imidazoline (I1) receptor. (n.d.). PubMed - NIH.

- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16). scindoc.org.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). benthamscience.com.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03). Journal of Organic and Pharmaceutical Chemistry.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-02-26). Journal of Organic and Pharmaceutical Chemistry.

- study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (n.d.). journal.tsdi.uz.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.).

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. In silico methods for drug-target interaction prediction [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico Drug-Target Profiling [pubmed.ncbi.nlm.nih.gov]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. international-biopharma.com [international-biopharma.com]

- 18. researchgate.net [researchgate.net]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Nischarin as a functional imidazoline (I1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Enduring Legacy and Therapeutic Potential of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products, most notably a vast array of isoquinoline alkaloids.[1][2][3] Its rigid, bicyclic structure, incorporating a secondary amine, provides a versatile template for the design of novel therapeutic agents. Historically, THIQ-containing natural products have been a rich source of pharmacologically active compounds.[2][4] In contemporary drug discovery, synthetic THIQ derivatives are being extensively investigated for a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[2][5][6] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of THIQ derivatives, with a particular focus on N-substituted analogs exemplified by 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS Number: 53356-51-7). While specific research on this particular compound is limited, its structure serves as an excellent archetype for discussing the broader class of N-alkylamine substituted THIQs.

I. Synthetic Strategies for the Tetrahydroisoquinoline Nucleus and its N-Substituted Analogs

The construction of the THIQ core and the subsequent introduction of substituents are pivotal steps in the exploration of this chemical space. Several classical and modern synthetic methodologies have been established, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Formation of the Tetrahydroisoquinoline Core

Two of the most venerable and widely employed methods for the synthesis of the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.[7][8] The reaction is particularly effective for electron-rich aromatic rings.[8][9]

Mechanism of the Pictet-Spengler Reaction

Caption: The Pictet-Spengler reaction mechanism.

The Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[1][3] Subsequent reduction of the imine bond yields the desired THIQ.[1][3] This two-step process is highly versatile and allows for the introduction of a substituent at the 1-position of the THIQ ring.

Synthesis of N-Substituted Tetrahydroisoquinolines: The Case of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

The synthesis of N-substituted THIQs, such as our representative compound, is typically achieved through the alkylation of the secondary amine of the pre-formed THIQ core.

Representative Synthetic Protocol: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline

This protocol outlines a general procedure for the synthesis of N-substituted THIQs, which can be adapted for the preparation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

2-Chloroethylamine hydrochloride (or a suitably protected equivalent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Add 2-chloroethylamine hydrochloride (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted tetrahydroisoquinoline.

Conceptual Workflow for the Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Caption: General workflow for N-alkylation of the THIQ core.

II. Biological Activities and Therapeutic Targets of Tetrahydroisoquinoline Derivatives

The THIQ scaffold has been identified as a key pharmacophore for a diverse range of biological targets, leading to the development of compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.

| Biological Activity | Therapeutic Target/Mechanism of Action | Example THIQ Derivatives | References |

| Antitumor | Inhibition of enzymes (e.g., PARP, ATP synthase), disruption of microtubule dynamics, P-glycoprotein inhibition | Phthalascidin analogs, 5,8-disubstituted THIQs | [5][10][11] |

| Antimicrobial | Inhibition of bacterial DNA gyrase, disruption of cell membranes | THIQ analogs with lipid-like moieties, dipeptide conjugates | [1][6] |

| Anti-inflammatory | Inhibition of phosphodiesterase 4 (PDE4) | Tetrahydroisoquinoline-based PDE4 inhibitors | [12] |

| Neurological | Modulation of NMDA receptors, orexin receptor antagonism | 1-substituted THIQs | [13][14] |

| Antiviral | Inhibition of viral replication | Trisubstituted THIQs | [14] |

2.1. Antitumor Activity:

A significant body of research has focused on the development of THIQ derivatives as anticancer agents. For instance, a series of simplified analogs of phthalascidin 650, a potent antitumor agent, were synthesized and evaluated against a panel of human carcinoma cell lines.[5] These studies revealed that the nature of the side chains on the THIQ skeleton plays a crucial role in their cytotoxic activity.[5] Furthermore, other THIQ derivatives have been shown to inhibit P-glycoprotein, a key protein involved in multidrug resistance in cancer.[13]

2.2. Antimicrobial and Antifungal Activity:

The THIQ scaffold has also been explored for the development of novel antimicrobial and antifungal agents.[6] For example, THIQ-dipeptide conjugates have demonstrated promising activity against Escherichia coli and various fungal strains, with some compounds outperforming standard drugs.[6] The proposed mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial bacterial enzyme.[1]

2.3. Anti-inflammatory Potential:

Chronic inflammatory diseases, such as psoriasis, are another area where THIQ derivatives have shown therapeutic promise. A series of novel THIQ derivatives were designed as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a central role in regulating inflammatory responses.[12] One of the lead compounds exhibited significant inhibitory potency against PDE4D and the release of TNF-α, a pro-inflammatory cytokine.[12]

III. Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent THIQ Analogs

Systematic modification of the THIQ scaffold has allowed for the elucidation of key structure-activity relationships, providing valuable insights for the rational design of more potent and selective compounds.

Key SAR Observations:

-

Substitution at the 1-position: The nature of the substituent at the 1-position of the THIQ ring can significantly influence biological activity. For example, in a series of orexin-1 receptor antagonists, the substitution at this position was found to be critical for potency.[13]

-

N-Substitution: The substituent on the nitrogen atom is another key determinant of activity. For antitubercular THIQ derivatives, the nature of the N-substituent was shown to be important for target binding.[10][15]

-

Aromatic Ring Substitution: The substitution pattern on the aromatic ring of the THIQ core can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and pharmacokinetic properties.

-

Stereochemistry: The stereochemistry of the THIQ core can be crucial for its interaction with biological targets. Enantioselective synthesis methods are often employed to prepare stereochemically pure THIQ derivatives for biological evaluation.[1]

Logical Relationship of SAR in THIQ Drug Discovery

Caption: The iterative process of SAR-guided lead optimization.

IV. Experimental Protocols for the Biological Evaluation of THIQ Derivatives

Once a library of THIQ derivatives has been synthesized, a cascade of in vitro and in vivo assays is employed to determine their biological activity and therapeutic potential.

Representative Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the THIQ compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation THIQ-based drugs. While the specific compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine remains largely uncharacterized, the principles and methodologies outlined in this guide provide a robust framework for its investigation and for the broader exploration of the vast and promising chemical space of tetrahydroisoquinoline derivatives.

References

-

Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13898. [Link]

-

Wikipedia contributors. (2023). Substituted tetrahydroisoquinoline. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

Yang, Y., Gao, Y., Chen, S., Guo, J., & Hu, Y. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]

-

Khan, M. S., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [Link]

-

Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

-